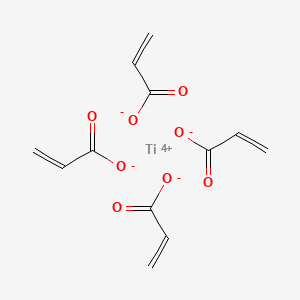
Titanium acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium acrylate is a compound that combines the properties of titanium with the reactivity of acrylate groups. This unique combination makes it a valuable material in various fields, including materials science, chemistry, and industrial applications. The compound is known for its ability to form strong bonds and its versatility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium acrylate can be synthesized through the reaction of titanium alkoxy derivatives with unsaturated acids. The reaction conditions, such as temperature and the nature of the initial reagents, play a crucial role in determining the final product. For instance, the reaction of titanium alkoxy derivatives with acrylic acid can lead to the formation of this compound clusters .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors where precise control over reaction conditions is maintained. The process typically involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Titanium acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide, a process that is often catalyzed by heat or light.
Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state titanium compounds.
Substitution: The acrylate groups in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the acrylate groups, depending on the desired product.
Major Products:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Titanium acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: this compound derivatives are explored for their potential use in biomedical applications, including drug delivery and imaging.
Medicine: The compound’s biocompatibility makes it suitable for use in medical implants and devices.
Industry: this compound is used in the production of high-performance coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism by which titanium acrylate exerts its effects involves the interaction of its acrylate groups with various molecular targets. The acrylate groups can undergo polymerization reactions, leading to the formation of crosslinked networks. These networks provide structural stability and enhance the material’s mechanical properties. Additionally, the titanium component can participate in catalytic reactions, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Titanium acrylate can be compared with other similar compounds, such as:
Titanium oxoacrylates: These compounds have similar structures but differ in their oxidation states and reactivity.
Titanium alkoxides: While these compounds share the titanium component, they lack the acrylate groups, making them less versatile in certain reactions.
Propiedades
Número CAS |
58197-49-2 |
|---|---|
Fórmula molecular |
C12H12O8Ti |
Peso molecular |
332.09 g/mol |
Nombre IUPAC |
prop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
Clave InChI |
YRWWCNGKZLMTPH-UHFFFAOYSA-J |
SMILES canónico |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


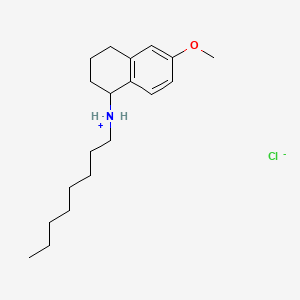
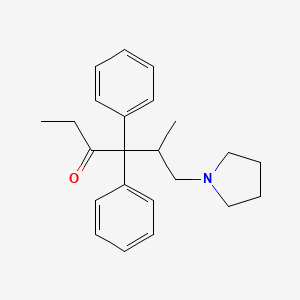
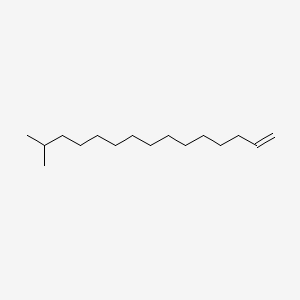
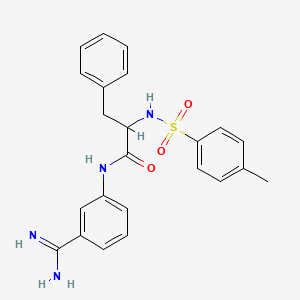
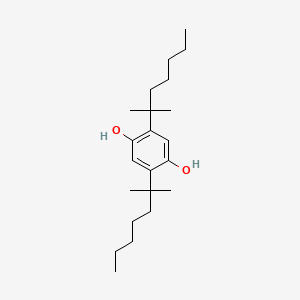
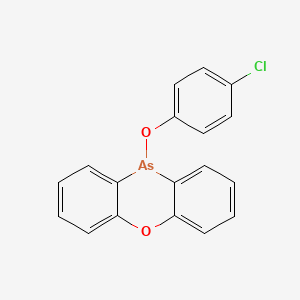
![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
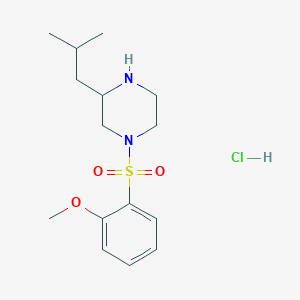
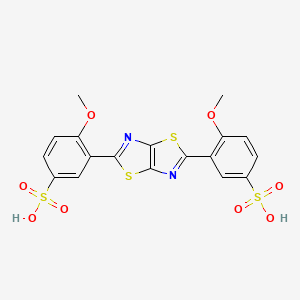


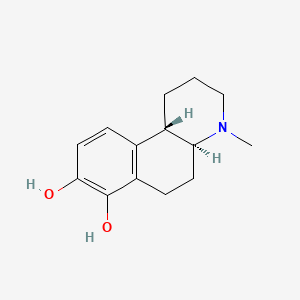
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
